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AXL Kinase: Structure & Inhibition FAQs

Q1: What are the key structural features of the AXL kinase domain that can be targeted for selective

inhibition?

The AXL kinase domain has distinct structural regions that are crucial for ligand binding and recognition.

Understanding these is the first step in designing selective degraders [1].

¢ N-terminal lobe: Contains a five-stranded (3-sheet, an a-helix (C-helix), and a glycine-rich loop [1].
e C-terminal lobe: Comprises six a-helices that are essential for ligand binding [1].
o Key residues: Several residues are critical for interaction with inhibitors [1]:

o Phe622: Offers crucial hydrophobic and van der Waals interactions.

o Asp627: Acts as a hydrogen bond acceptor or donor.

o Lys567: A catalytic residue that plays a fundamental role in protein-ligand interactions.

Q2: What are some known AXL inhibitors and their reported selectivity profiles?

Several small molecule inhibitors targeting AXL have been developed, with varying levels of potency and
selectivity. The table below summarizes key examples. Please note that selectivity over other kinases can

vary significantly and should be verified experimentally for your specific compounds.
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. Reported Primary Other Clinical .
Inhibitor Name Key Characteristics
AXLICso/ Kd Targets Stage
Bemcentinib 14 nM [1] Selective AXL Phase Il [1] Selective AXL inhibitor [1].
inhibitor [1]
Ligand 2 (from 2.3 nM [1] Information not Preclinical Indazole-based; high-affinity
7DXL) specified in [1] binding [1].
context
Cabozantinib 7 nM [1] MET, VEGFR2 [1] Phase I/l Multi-targeted tyrosine kinase
[1] inhibitor [1].
Gilteritinib 0.73 nM [1] FLT3 [1] Phase /Il Potent inhibitor of FLT3 and
[1] AXL [1].
RXDX-106 0.69 nM [1] Pan-TAM Preclinical Exhibits pan-TAM blockade
blockade [1] [1] and immune-modulatory
effects [1].
Ligand 1 (from Kd: 21.3 uM Information not Preclinical Macrocyclic inhibitor; relatively

5U6B)

[1]

specified in
context

[1]

low affinity [1].

Troubleshooting Guide: AXL Degrader Selectivity

Problem: Our AXL degrader shows significant off-target degradation of other kinases, such as MER
or TYRO3.

The TAM family members (TYRO3, AXL, MER) have high structural similarity, making selectivity a
common challenge [2]. The following workflow outlines a systematic approach to identify the cause and

improve your degrader's selectivity.
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Recommended Actions:

e Analyze the Warhead Binding Mode:

o Action: Perform molecular dynamics (MD) simulations to compare how your warhead binds to
AXL versus off-target kinases. Focus on the stability of key interactions over time [1].

o Protocol: As referenced in the literature, unbiased MD simulations can be set up using
software like GROMACS. Systems are solvated in a cubic box with a 10 A boundary, using
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water models like TIP3P. Simulations are typically run for hundreds of nanoseconds to assess
stability [1].

¢ Identify and Target Key Selectivity Residues:

o Action: Compare the amino acid sequences and structures of the kinase domains around the
ATP-binding pocket. Focus on residues that differ between AXL and the off-target kinases. For
example, the specific conformations of the AXL activation loop or the C-helix may present
unique surfaces [1] [3].

o Protocol: Use crystal structures (e.g., PDB: 5U6B, 7DXL) for structural alignment. Site-directed
mutagenesis of unique AXL residues (e.g., Leu542, Val550, Met679) can experimentally
confirm their role in conferring selectivity [1].

e Optimize the Linker and E3 Ligand Component:

o Action: The linker is not just a spacer; its length, flexibility, and composition can influence the
ternary complex formation. Systematically vary the linker and screen different E3 ligase ligands
(e.g., for VHL, CRBN) to find a combination that favors productive degradation only with AXL.

o Protocol: Design a series of degraders with varying linker lengths and rigidities (e.g., using
alkyl chains vs. PEG chains). Test their degradation efficiency and selectivity in cell-based
assays.

¢ Validate Selectivity in Relevant Cellular Models:

o Action: Use techniques like global proteomics to assess the selectivity of your degrader across
the entire kinome and proteome.

o Protocol: Treat cells expressing your target degrader and perform mass spectrometry-based
proteomic analysis (e.g., TMT or label-free quantification) to identify all proteins that are
significantly degraded.

AXL Signaling Pathway & Experimental Workflow

To support your experimental design, here is a simplified AXL signaling pathway and a generalized

workflow for testing AXL degraders.

Diagram 1: Core GAS6/AXL Signaling Pathway This pathway illustrates key downstream effects relevant
to cancer biology [2] [4].
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I hope this technically-oriented support content provides a solid foundation for your work on AXL degrader

selectivity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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